2-(4-chlorophenoxy)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide features a hybrid scaffold combining a 1,3,4-oxadiazole core, a 1,5-dimethylpyrazole substituent, and a 4-chlorophenoxy-acetamide moiety. The 4-chlorophenoxy group may influence lipophilicity and receptor binding, common in agrochemicals and pharmaceuticals .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-9-7-12(20-21(9)2)14-18-19-15(24-14)17-13(22)8-23-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBVOJYEOFUBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s structural analogs share the 1,3,4-oxadiazole-acetamide backbone but differ in substituents, which critically affect their physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Sulfur vs. Oxygen Linkages : Analogs with sulfur bridges (e.g., ) exhibit increased lipophilicity compared to the target compound’s ether linkage.
- Heterocyclic Diversity: The 1,5-dimethylpyrazole in the target compound introduces steric hindrance and basicity absent in quinoline or benzofuran analogs.
Molecular Properties and Bioactivity
Table 2: Comparative Bioactivity and Physicochemical Data
*Calculated using ChemDraw.
Key Insights :
- Lipophilicity : The target compound’s LogP (~3.5) aligns with analogs like 2a and 8t , suggesting moderate membrane permeability.
- Bioactivity Trends: Sulfur-containing analogs (e.g., 8t, 2a) show enzyme inhibition, implying the target’s 4-chlorophenoxy group may enhance target binding through halogen interactions .
Hydrogen Bonding and Crystallography
The acetamide’s NH and carbonyl groups in the target compound likely form intermolecular hydrogen bonds, as seen in crystal structures of related compounds (e.g., N-(4-nitrophenyl) derivatives ). Such interactions influence solubility and crystal packing, critical for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
